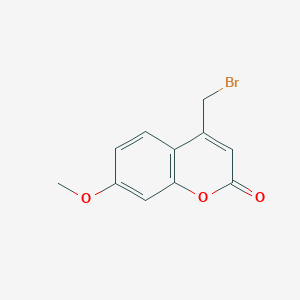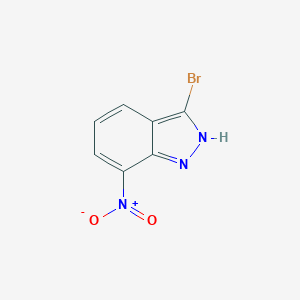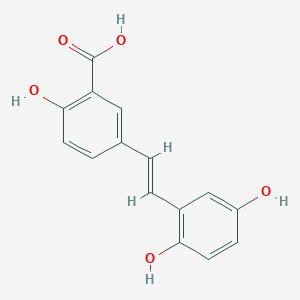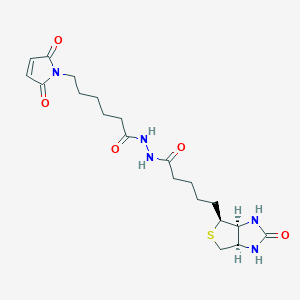
N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine
Vue d'ensemble
Description
N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine is a chemical compound known for its versatile applications in scientific research. It is a biotin-specific thiol-containing reagent used to biotinylate different proteins through artificially induced or natural sulfhydryl groups. This compound is particularly valuable in bioconjugation, enabling the precise labeling and detection of biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine involves the reaction of biotin hydrazide with maleimidohexanoic acid. The reaction typically occurs in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine primarily undergoes bioconjugation reactions, where it reacts with sulfhydryl groups on proteins or peptides. This reaction forms a stable thioether linkage, making it highly efficient for biotinylation.
Common Reagents and Conditions
Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF)
Conditions: Temperature range of 0-25°C, solvent such as DMF
Major Products
Applications De Recherche Scientifique
N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a biotinylation reagent for labeling and detecting biomolecules.
Biology: Facilitates the study of protein interactions and functions by enabling the biotinylation of proteins and peptides.
Medicine: Employed in diagnostic assays and therapeutic research to label and detect specific biomolecules.
Industry: Utilized in the production of biotinylated products for research and diagnostic purposes.
Mécanisme D'action
The mechanism of action of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine involves the formation of a stable thioether linkage with sulfhydryl groups on proteins or peptides. This bioconjugation process allows for the precise labeling and detection of biomolecules. The maleimide group reacts specifically with sulfhydryl groups, while the biotin moiety enables subsequent detection using streptavidin-based methods .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Biotinoyl-N’-(6-maleimidohexanoyl)hydrazide
- Biotin-dPEG®3-MAL
- Biotin-dPEG®11-MAL
- Biotin-dPEG®23-MAL
- (+)-Biotin hydrazide
- Biotin Polyethyleneoxide Iodoacetamide
- N-Ethylmaleimide
- Biotin-NHS
Uniqueness
N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable thioether linkages. This specificity and stability make it an ideal reagent for biotinylation applications, providing reliable and efficient labeling of biomolecules .
Propriétés
IUPAC Name |
N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13-,14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPZWEFPQRDVHR-NJSLBKSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922208 | |
| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116919-18-7 | |
| Record name | N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116919187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




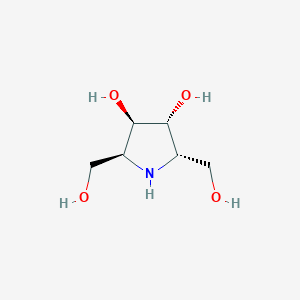
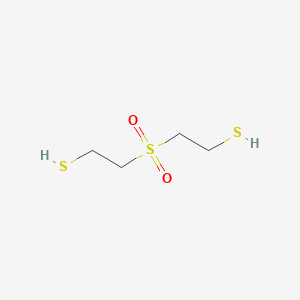

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)

